3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound with significant interest in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 359.39 g/mol. The compound is characterized by the presence of two fluorine atoms, a benzene sulfonamide moiety, and a thiophene ring substituted with a hydroxyphenyl methyl group, which may contribute to its biological activity and solubility properties .
The synthesis of 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions that can include:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are crucial for optimizing this synthesis but are not extensively detailed in the available literature .
The molecular structure of 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide can be represented as follows:
InChI=1S/C19H15F2NO2S/c20-15-8-6-13(10-16(15)21)19(24)22-11-14-7-9-17(25-14)18(23)12-4-2-1-3-5-12/h1-10,18,23H,11H2,(H,22,24).This representation indicates the compound's complex structure featuring various functional groups that influence its chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C19H15F2N2O3S |
| Molecular Weight | 359.39 g/mol |
| IUPAC Name | 3,4-difluoro-N-[5-(hydroxy(phenyl)methyl)thiophen-2-ylmethyl]benzenesulfonamide |
| Melting Point | Not specified |
3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide can participate in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The compound has potential applications in various scientific fields:
Research into these applications could lead to significant advancements in drug development and material science .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: